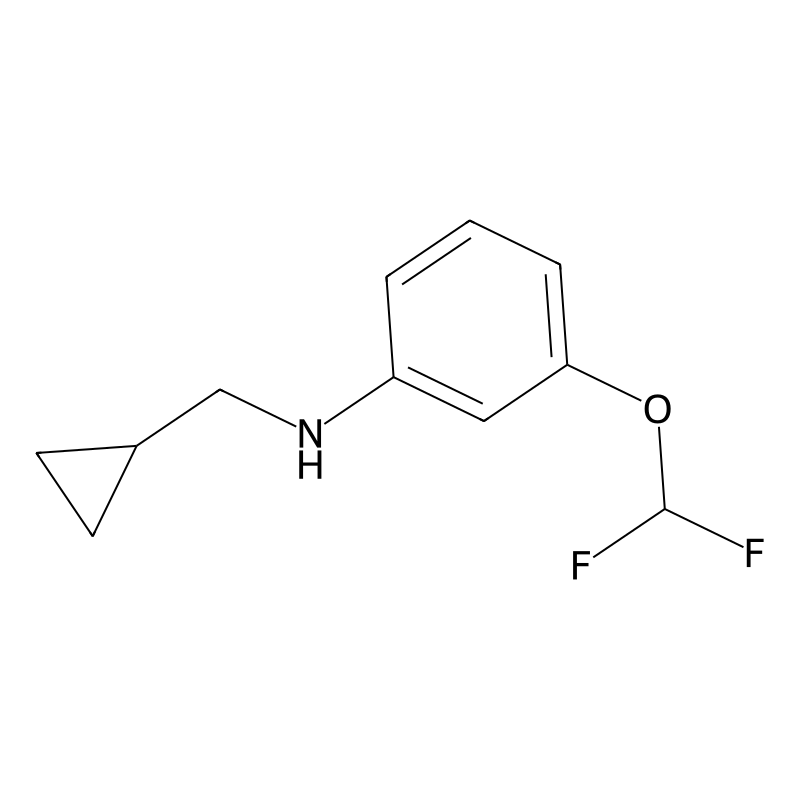

N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Difluoromethoxyaniline

Difluoromethoxyaniline is a type of aniline derivative . Aniline derivatives are widely used in the field of organic chemistry for the synthesis of a variety of chemical compounds .

Application: Difluoromethoxyaniline can be used as a building block in the synthesis of various organic compounds .

Method of Application: The specific method of application would depend on the particular synthesis procedure being followed. Generally, it would involve reactions under controlled conditions with other organic compounds .

Cyclopropanes

Cyclopropanes are one of the most important strained rings and have gained much attention for more than a century because of their interesting and unique reactivity .

Method of Application: Cyclopropanes can be introduced into complex molecules using readily accessible disubstituted cyclopropanes .

N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline is an organic compound characterized by a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, with a difluoromethoxy substituent at the 3-position. This unique structure imparts distinct chemical properties, making it a subject of interest in various fields of research and industry. The molecular formula for this compound is C12H15F2N O, and its IUPAC name reflects its complex structure, which includes both the cyclopropylmethyl and difluoromethoxy groups.

- Oxidation: This compound can be oxidized to form quinone derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives, employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The difluoromethoxy group is susceptible to substitution reactions, allowing for the introduction of different functional groups under suitable conditions.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

- Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

- Substitution Reagents: Various nucleophiles depending on the desired product.

Research into N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline suggests potential biological activities. Compounds with aniline structures often exhibit various pharmacological properties, including antibacterial and antifungal activities. The specific interactions of this compound with biological systems are still under investigation, but its unique structure may enhance its efficacy in targeting specific biomolecules .

Synthetic Routes

The synthesis of N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline involves multi-step processes:

- N-cyclopropylation of Aniline Derivatives: This involves reacting aniline or its derivatives with cyclopropylboronic acid in the presence of copper(II) acetate and 2,2’-bipyridine under basic conditions.

- N-difluoromethylation: Utilizing ethyl bromodifluoroacetate as a difluorocarbene source in the presence of a base allows for the introduction of the difluoromethoxy group.

Industrial Production

For industrial applications, these synthetic routes would be scaled up to optimize yields and purity while ensuring cost-effectiveness and compliance with environmental regulations.

N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline has several applications:

- Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

- Biological Studies: Investigated for potential biological activities and interactions with biomolecules.

- Pharmaceutical Development: Explored as a potential pharmaceutical intermediate or active ingredient.

- Material Science: Utilized in developing new materials with specific properties, such as polymers or coatings.

Studies on N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline's interactions with various biomolecules are ongoing. Its unique structural features may lead to specific binding affinities that could be beneficial in drug design and development. Understanding these interactions is crucial for evaluating its potential therapeutic applications .

Similar Compounds

Several compounds share structural similarities with N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline:

Uniqueness

The presence of both cyclopropylmethyl and difluoromethoxy groups in N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline distinguishes it from similar compounds. This unique combination enhances its chemical stability and potential biological activity, making it a valuable candidate for further research and application in medicinal chemistry.